molecular formula C8H7FO B7974520 (2S)-2-(2-Fluorophenyl)oxirane

(2S)-2-(2-Fluorophenyl)oxirane

Cat. No.: B7974520
M. Wt: 138.14 g/mol
InChI Key: YZPBMJZGHIBDAM-MRVPVSSYSA-N
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Description

(2S)-2-(2-Fluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom on the phenyl ring and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorophenyl)oxirane can be achieved through the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. This method involves the use of dimethyloxosulfonium methylide and a heterobimetallic La-Li 3-BINOL complex (LLB) as the catalyst. The reaction proceeds smoothly at room temperature in the presence of achiral phosphine oxide additives, yielding the desired epoxide with high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes may utilize similar catalytic systems as those used in laboratory synthesis but are optimized for higher throughput and efficiency. The choice of reagents and conditions is tailored to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated products.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2S)-2-(2-Fluorophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorophenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Fluorophenyl)oxirane: The enantiomer of (2S)-2-(2-Fluorophenyl)oxirane with similar chemical properties but different biological activity.

    2-(4-Fluorophenyl)oxirane: A regioisomer with the fluorine atom on the para position of the phenyl ring.

    2-(3-Fluorophenyl)oxirane: A regioisomer with the fluorine atom on the meta position of the phenyl ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for asymmetric synthesis and as a precursor for the development of chiral drugs and other bioactive compounds .

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPBMJZGHIBDAM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74248-65-0
Record name (2R)-2-(2-fluorophenyl)oxirane
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